ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Description
This compound features a piperazine core substituted at the 1-position with an ethyl carbamate group and at the 4-position with a sulfonylphenyl moiety. The phenyl ring is further functionalized with a carbamoyl group linked to a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold.
Properties
IUPAC Name |
ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S2/c1-2-32-23(29)26-7-9-27(10-8-26)36(30,31)16-5-3-15(4-6-16)21(28)25-22-24-17-13-18-19(14-20(17)35-22)34-12-11-33-18/h3-6,13-14H,2,7-12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYYXKDLXORTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Benzothiazole-Dioxin Core
The benzothiazole ring is constructed via a Huisgen cyclocondensation between 2-amino-4,5-dihydroxybenzenethiol and ethyl orthoformate in acetic acid under reflux (110–120°C, 8–12 hours). Subsequent dioxane ring formation employs 1,2-dibromoethane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80–90°C |
| Time | 6–8 hours |
| Yield | 68–72% |
Amination at the 2-Position
The 2-amine group is introduced via Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and ammonium chloride (NH₄Cl) in toluene at 100°C. This step achieves 85–90% conversion, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Preparation of 4-(Chlorosulfonyl)benzoyl Chloride
Sulfonation of Toluene Derivative
4-Methylbenzoic acid is sulfonated using fuming sulfuric acid (20% SO₃) at 50–60°C for 4 hours, yielding 4-sulfobenzoic acid. Conversion to the sulfonyl chloride is achieved with phosphorus pentachloride (PCl₅) in chlorobenzene at reflux (130°C, 3 hours).
Key Analytical Data :
- ¹H NMR (CDCl₃) : δ 8.10 (d, 2H, J = 8.4 Hz), 8.30 (d, 2H, J = 8.4 Hz).
- FT-IR : 1775 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
Amide Coupling and Sulfonylation
Formation of the Aryl Carbamoyl Intermediate
The benzothiazole-dioxin amine reacts with 4-(chlorosulfonyl)benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (0–5°C, 2 hours). The intermediate is isolated via aqueous workup (yield: 78–82%).
Optimization Note :
Piperazine Sulfonylation
Ethyl piperazine-1-carboxylate is treated with the aryl sulfonyl chloride in acetonitrile at 25–30°C for 12 hours. Triethylamine (TEA) scavenges HCl, improving yields to 88–92%.
Reaction Scale-Up Considerations :
- Solvent : Switch from acetonitrile to ethyl acetate for easier recovery.
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation (0.1 equiv).
Crystallization and Polymorph Control
Solvent-Antisolvent Crystallization
The crude product is dissolved in tetrahydrofuran (THF) and precipitated by adding n-heptane at 0–5°C. This yields Form A (needle-like crystals) with >99% purity by HPLC.
Critical Parameters :
| Factor | Optimal Value |
|---|---|
| Anti-solvent ratio | 1:3 (THF:n-heptane) |
| Cooling rate | 1°C/min |
| Stirring speed | 200–300 rpm |
Polymorph Characterization
X-ray Powder Diffraction (XRPD) :
- Form A : Peaks at 4.1°, 12.2°, 16.0°, 24.4° (2θ).
- Form B (obtained from ethanol/water): Peaks at 5.3°, 14.7°, 19.9°.
Analytical and Spectroscopic Validation
Structural Confirmation
- ¹³C NMR (DMSO-d₆) : 164.5 ppm (carbamate C=O), 155.2 ppm (amide C=O), 60.1 ppm (piperazine CH₂).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 602.1543, found 602.1538.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxino-benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in bacteria or cell proliferation in cancer cells. The sulfonylpiperazine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs based on substituents and heterocyclic frameworks:
Sulfonylpiperazine Derivatives with Benzothiazole Moieties
- Example : Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 533869-04-4)
- Key Differences :
- The benzothiazole ring in this analog lacks the fused dioxane system, reducing steric bulk and altering electronic properties.
- The ethoxy and methyl substituents on the benzothiazole may enhance lipophilicity compared to the dioxane-fused system in the target compound.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example : N-Phenylpiperazine-1-carboxamide analogs (e.g., compounds 17a-i)
- Key Differences :
- The oxazinone’s carbonyl group introduces a polarizable dipole absent in the target compound. Synthesis: These analogs are synthesized via N-alkylation and carboxamide coupling, diverging from the sulfonylation and carbamoylation steps used for the target compound .
1,2,4-Triazole-Thiones with Sulfonylphenyl Groups
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds 7–9)
- Key Differences :
- The triazole-thione core replaces the piperazine-carbamate and benzothiazole-dioxane systems, significantly reducing molecular weight and complexity.
- Sulfur atoms in both compounds contribute to π-π interactions, but the thione tautomer in triazoles (vs. carbamoyl in the target compound) modifies reactivity.
Structural and Functional Data Table
Critical Analysis of Structural Impact on Properties
- Steric Considerations: The fused dioxane-benzothiazole system introduces rigidity, which may limit conformational flexibility in binding interactions relative to simpler triazole or oxazinone analogs .
- Tautomerism : Unlike triazole-thiones (which exist as thione tautomers), the carbamoyl group in the target compound avoids tautomeric shifts, stabilizing its interaction with biological targets .
Biological Activity
Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with notable biological activity. Its structure incorporates several pharmacologically relevant functional groups, including a sulfonamide and a benzothiazole moiety, which contribute to its diverse therapeutic potential.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22N4O5S
- Molecular Weight : 422.48 g/mol
Structural Characteristics
The unique structure of this compound includes:
- Benzothiazole ring : Known for its anticancer and antimicrobial properties.
- Dioxin moiety : Associated with various biological activities including anti-inflammatory effects.
- Piperazine ring : Commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant activity against a range of pathogens. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits protein synthesis through binding to ribosomal RNA.
- Anticancer Properties : Research indicates that the compound induces apoptosis in cancer cells via the mitochondrial pathway. It has shown efficacy against multiple cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : The dioxin component contributes to the compound's ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of survivin and Bcl-2 proteins, leading to increased apoptosis.
- Antimicrobial Efficacy : In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
